![molecular formula C21H26N6O6 B8543243 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid](/img/structure/B8543243.png)
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid
Vue d'ensemble
Description
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic substitution reaction involving tert-butoxycarbonyl (Boc) protected piperazine.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Coupling Reactions: The piperazine and pyrimidine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Nitrobenzoic Acid Moiety: The nitrobenzoic acid moiety is introduced through a nitration reaction followed by esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Coupling: EDCI, DCC, N,N’-diisopropylcarbodiimide (DIC)
Major Products
Reduction: Corresponding amines
Substitution: Various substituted piperazine derivatives
Coupling: Larger, more complex organic molecules
Applications De Recherche Scientifique
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- (4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
Uniqueness
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid is unique due to its combination of a piperazine ring, a pyrimidine ring, and a nitrobenzoic acid moiety
Propriétés
Formule moléculaire |
C21H26N6O6 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[[5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-2-yl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C21H26N6O6/c1-13-12-22-19(23-15-6-5-14(18(28)29)11-16(15)27(31)32)24-17(13)25-7-9-26(10-8-25)20(30)33-21(2,3)4/h5-6,11-12H,7-10H2,1-4H3,(H,28,29)(H,22,23,24) |
Clé InChI |
UAYIKKURQRXKHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl (3-amino-4'-fluoro-[1,1'-biphenyl]-4-YL)carbamate](/img/structure/B8543161.png)
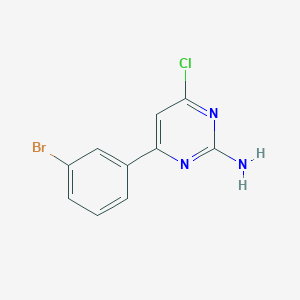
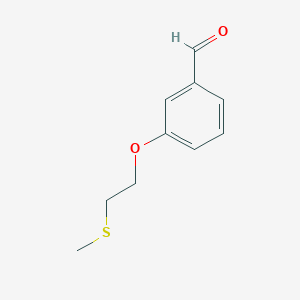
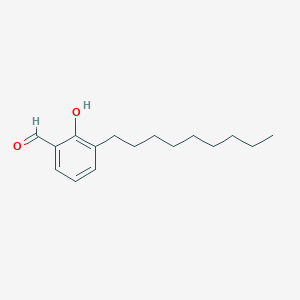

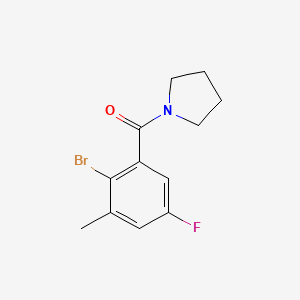
![3-Azabicyclo[3.2.1]octan-6-one ethylene ketal](/img/structure/B8543206.png)
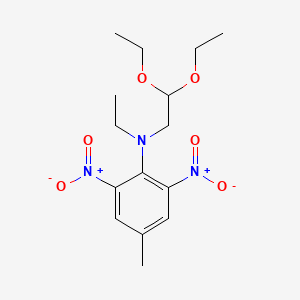
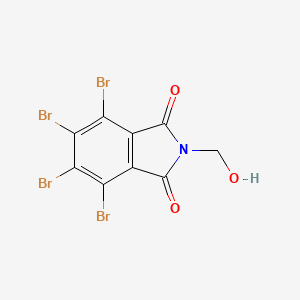
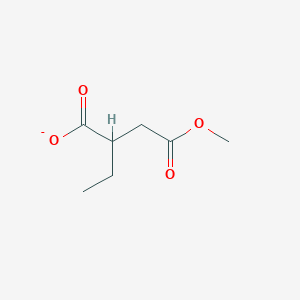
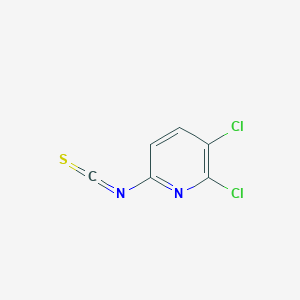
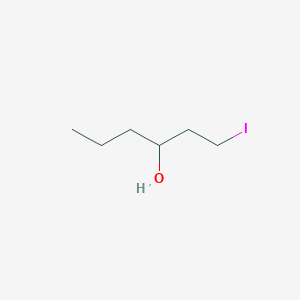
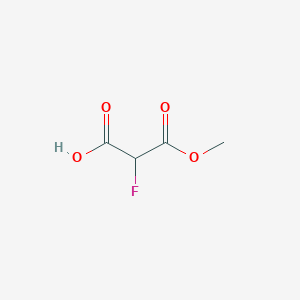
![1h-Indole-1-carboxylic acid,5-[[(1,1-dimethylethoxy)carbonyl][1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-,1,1-dimethylethyl ester](/img/structure/B8543269.png)
